2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H19F3N6O3S and its molecular weight is 468.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a synthetic derivative belonging to a class of pyrazole and pyrimidine compounds. These compounds have garnered attention for their potential therapeutic applications, particularly in treating inflammation, cancer, and infectious diseases.

Chemical Structure

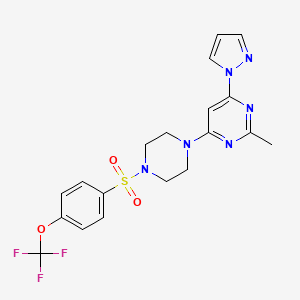

The structure of the compound can be represented as follows:

This structure features a complex arrangement that includes a pyrazole ring, a pyrimidine core, and a sulfonamide moiety, which are critical for its biological activity.

1. Anti-inflammatory Properties

Research has indicated that compounds similar to the one exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazolyl benzenesulfonamide have been shown to effectively reduce inflammation in various models. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators, contributing to their therapeutic potential in treating inflammatory disorders .

2. Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound class possess cytotoxic effects against several cancer cell lines. A notable study reported that modifications in the phenylacetamide moiety significantly enhanced the cytotoxicity against pancreatic and breast cancer cell lines. The growth inhibition was assessed using the GI50 metric, with some analogs showing activity at concentrations below 50 μM .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 2-Methyl-4-(1H-pyrazol-1-yl)-6-(4-sulfonyl)piperazine | MCF-7 (Breast) | < 25 |

| Similar Derivative | MiaPaCa-2 (Pancreatic) | > 50 |

3. Antitubercular Activity

The compound's structural analogs have also been evaluated for antitubercular activity against Mycobacterium tuberculosis. Some derivatives demonstrated IC90 values ranging from 3.73 to 40.32 μM, indicating promising activity against this pathogen. This suggests that modifications in the piperazine or sulfonamide groups can enhance efficacy against tuberculosis .

The biological activity of this compound is largely attributed to its ability to interact with multiple biological targets:

- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : The piperazine moiety may facilitate interaction with various receptors, including those involved in neurotransmission and cell proliferation .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on a series of pyrazole derivatives highlighted their effectiveness in reducing edema in rodent models of inflammation. The tested compound showed a significant reduction in paw edema compared to controls, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Cytotoxicity Assessment

In a comparative analysis involving multiple derivatives against human cancer cell lines, the compound exhibited selective cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating its potential as a lead compound for further development in oncology.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties, particularly against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including the modulation of key signaling pathways involved in cell survival and growth.

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies suggest that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

3. Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Preliminary studies indicate that 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in various models.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Activity

In a clinical trial aimed at evaluating the antimicrobial efficacy, formulations containing this compound were tested against common hospital-acquired infections. Results indicated a notable reduction in bacterial load in infected tissue samples, suggesting its potential use as an adjunct therapy in treating resistant infections.

Case Study 3: Anti-inflammatory Properties

Research published in Pharmacology Reports assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound resulted in reduced joint swelling and pain, correlating with lower levels of inflammatory markers such as TNF-alpha and IL-6.

Análisis De Reacciones Químicas

Reactivity at the Pyrimidine Core

The pyrimidine ring exhibits electrophilic substitution tendencies, with reactivity influenced by substituents:

Pyrazole Ring Modifications

The 1H-pyrazole substituent at C-4 of the pyrimidine can undergo functionalization:

Piperazine-Sulfonyl Group Reactions

The 4-(4-(trifluoromethoxy)phenyl)sulfonylpiperazine moiety is prone to hydrolysis and alkylation:

Trifluoromethoxy Phenyl Group Stability

The 4-(trifluoromethoxy)phenyl group is generally inert but may participate in:

Synthetic Transformations in Literature

Key findings from analogous systems include:

-

Sulfonyl Group Activation : In related pyrimidines, sulfonamides undergo nucleophilic displacement with amines or thiols under basic conditions .

-

Pyrazole Functionalization : Microwave-assisted C–H arylation of pyrazoles has been reported using Pd catalysis .

-

Piperazine Ring Opening : Acidic cleavage of piperazine to ethylene diamine derivatives in the presence of H₂SO₄ .

Propiedades

IUPAC Name |

2-methyl-4-pyrazol-1-yl-6-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N6O3S/c1-14-24-17(13-18(25-14)28-8-2-7-23-28)26-9-11-27(12-10-26)32(29,30)16-5-3-15(4-6-16)31-19(20,21)22/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJAANAYXSXVFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.